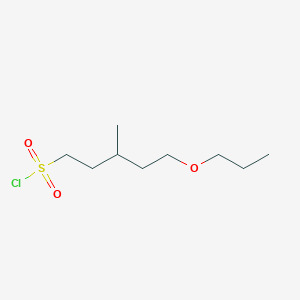
3-Methyl-5-propoxypentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propoxypentane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-5-propoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
3-Methyl-5-propoxypentane-1-sulfonic acid+SOCl2→3-Methyl-5-propoxypentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl chloride or a thiol under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Water: Hydrolyzes the sulfonyl chloride to the sulfonic acid.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Methyl-5-propoxypentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propoxypentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, resulting in the substitution of the chlorine atom with the amine group .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Ethanesulfonyl chloride: Contains two carbon atoms.
Propane-1-sulfonyl chloride: Contains three carbon atoms.
Uniqueness
3-Methyl-5-propoxypentane-1-sulfonyl chloride is unique due to its longer carbon chain and the presence of a propoxy group. This structural complexity can influence its reactivity and the types of reactions it undergoes compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-methyl-5-propoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-3-6-13-7-4-9(2)5-8-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
IUSLJKZUKYEILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
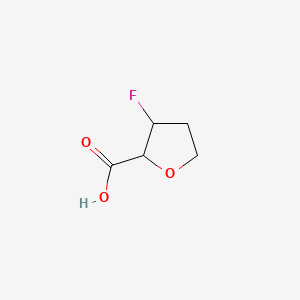
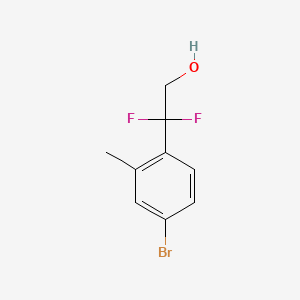
![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)
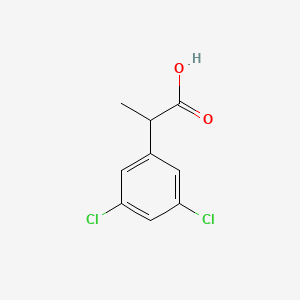
![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
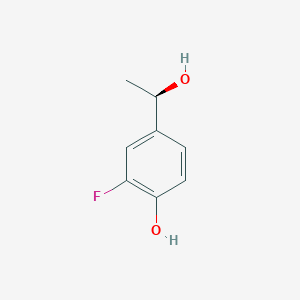
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
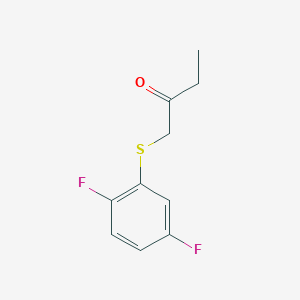
![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)
